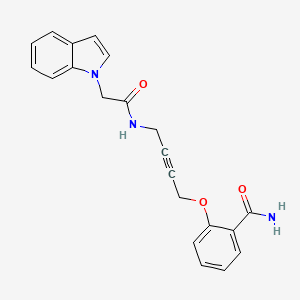

Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

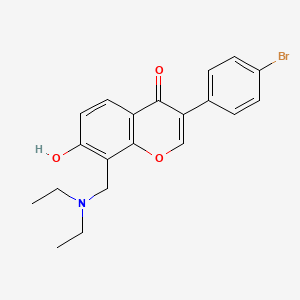

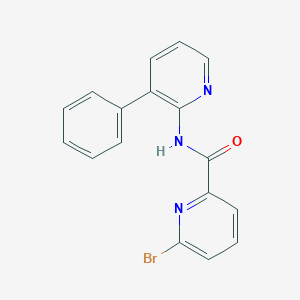

Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate is a chemical compound with the CAS Number: 76059-56-8 . It has a molecular weight of 219.28 . The IUPAC name for this compound is this compound .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are related methods for synthesizing highly substituted tetrahydroquinolines . These methods involve a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO2/c1-2-16-13(15)9-10-7-8-14-12-6-4-3-5-11(10)12/h3-6,10,14H,2,7-9H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, there are related reactions for synthesizing highly substituted tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .科学的研究の応用

New Compound Discovery and Antibiotic Potential

Research has led to the identification of novel natural products, such as the tetrahydroquinoline derivative helquinoline, discovered in cultures of Janibacter limosus. This compound, along with others, has shown high biological activity against bacteria and fungi, highlighting its potential as a new antibiotic resource (Asolkar et al., 2004).

Structural and Chemical Analysis

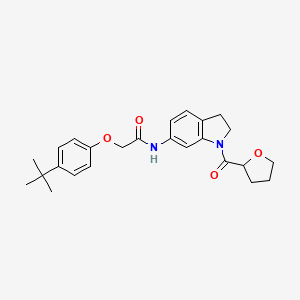

Detailed structural analysis through crystallography and Hirshfeld surface analysis has been performed on Ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate. These studies offer insights into the molecule's structural stability and potential interactions, providing a foundation for further research and development (Filali Baba et al., 2019).

Anticancer Activity

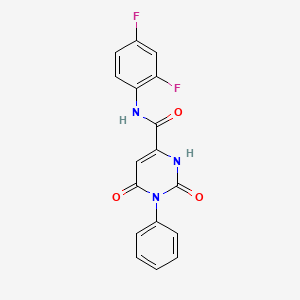

Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate has been synthesized and evaluated for its cytotoxic activity against various human cancer cell lines, showcasing its potential as an effective anti-cancer agent. This compound has demonstrated potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, critical in cancer progression (Riadi et al., 2021).

Molecular Docking Studies

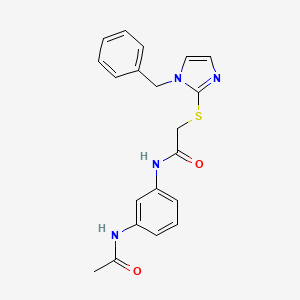

Spectroscopic analysis and molecular docking studies of Ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate have been conducted to explore its interaction with biological targets. Such studies are crucial in drug development, offering a glimpse into the compound's mechanism of action and its potential therapeutic applications (El-Azab et al., 2016).

Antimicrobial Activity

The synthesis and evaluation of related compounds for antimicrobial activity highlight the broader potential of Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate derivatives as antimicrobial agents. Such research indicates the possibility of developing new treatments for bacterial and fungal infections, underscoring the compound's significance in medicinal chemistry (Ahmed et al., 2006).

Safety and Hazards

将来の方向性

While specific future directions for Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate were not found in the search results, the synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition is a topic of ongoing research . This method saves time during the workup procedure and purification of intermediates and yields minimal reagent .

特性

IUPAC Name |

ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)9-10-7-8-14-12-6-4-3-5-11(10)12/h3-6,10,14H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARZXCGUFDMBHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCNC2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2968516.png)

![2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol](/img/structure/B2968523.png)

![3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B2968525.png)